

# IUPAC nomenclature for 4,6-Dimethylpyrimidine and its isomers

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## Compound of Interest

Compound Name: 4,6-Dimethylpyrimidine

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An In-depth Technical Guide to the IUPAC Nomenclature and Properties of **4,6-Dimethylpyrimidine** and Its Isomers

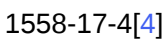
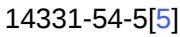
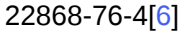
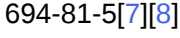
## Introduction to Pyrimidine Nomenclature

Pyrimidine is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 3.<sup>[1]</sup> Its systematic IUPAC name is 1,3-diazine.<sup>[1]</sup> The nomenclature for pyrimidine derivatives follows the standard IUPAC rules for organic chemistry.<sup>[2]</sup> The ring atoms are numbered starting from one nitrogen, proceeding through a carbon to the second nitrogen, and continuing around the ring to assign the lowest possible locants to substituents. For unsubstituted pyrimidine, a plane of symmetry passes through the C2 and C5 atoms, making the 4 and 6 positions chemically equivalent. However, once substitution occurs, this equivalence may be lost, and all positions must be numbered according to IUPAC rules to provide the lowest locant set for all substituents.<sup>[3]</sup>

## Positional Isomers of Dimethylpyrimidine

Dimethylpyrimidine (C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>) exists in several positional isomers, where two methyl groups are substituted at different carbon atoms of the pyrimidine ring. The four primary isomers are 2,4-dimethylpyrimidine, 2,5-dimethylpyrimidine, 4,5-dimethylpyrimidine, and the titular **4,6-dimethylpyrimidine**.

The IUPAC names and chemical structures of these isomers are presented below.

IUPAC Name	Chemical Structure	CAS Number
4,6-Dimethylpyrimidine		1558-17-4[4]
2,4-Dimethylpyrimidine		14331-54-5[5]
2,5-Dimethylpyrimidine		22868-76-4[6]
4,5-Dimethylpyrimidine		694-81-5[7][8]

## Quantitative Physicochemical Data

The physicochemical properties of dimethylpyrimidine isomers are crucial for their application in research and drug development. The following table summarizes available quantitative data for **4,6-dimethylpyrimidine** and its isomers.

Property	4,6-Dimethylpyrimidine	2,4-Dimethylpyrimidine	2,5-Dimethylpyrimidine	4,5-Dimethylpyrimidine
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> [4]	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> [5]	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> [6]	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> [8]
Molecular Weight	108.14 g/mol [4]	108.14 g/mol [5]	108.14 g/mol [6]	108.14 g/mol [7]
Physical State	Colorless Liquid[9]	Liquid	Data not available	Data not available
Boiling Point	154 °C[9]	151.2 °C[10]	Data not available	Data not available
Melting Point	-51 °C[9]	Data not available	Data not available	Data not available
Density	0.98 g/mL at 25 °C[9]	Data not available	Data not available	Data not available
Refractive Index	n <sub>20</sub> /D 1.490	Data not available	Data not available	Data not available
Solubility	Moderately soluble in water; soluble in ethanol and methanol.[9]	Data not available	Data not available	Data not available

## Experimental Protocols: Synthesis of Dimethylpyrimidine Derivatives

The synthesis of the pyrimidine core is a fundamental process in medicinal chemistry. A common method for producing a 4,6-disubstituted pyrimidine ring involves the condensation of a β-dicarbonyl compound with a source of the N-C-N fragment, such as a guanidine salt.

### Example Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol describes the synthesis of 2-amino-**4,6-dimethylpyrimidine** by reacting a guanidine salt with acetylacetone in an aqueous alkaline medium.[\[11\]](#)

#### Materials:

- Guanidine nitrate (135.5 parts)
- Sodium carbonate (83.5 parts)
- Acetylacetone (100 parts)
- Water (250 parts)
- 25% Brine solution
- Activated carbon

#### Procedure:

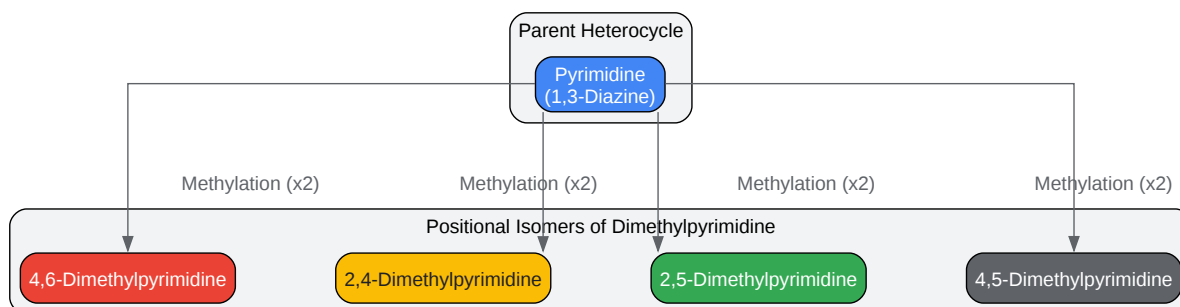
- To a reaction vessel, add 250 parts of water, 135.5 parts of guanidine nitrate, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone.[\[11\]](#)
- Heat the resulting slurry to 50-55 °C for 6 hours with stirring.[\[11\]](#)
- After the reaction period, cool the mixture to room temperature and dilute it to 488 parts with water.[\[11\]](#)
- Further cool the solution to 10 °C and hold for 1 hour to allow for precipitation.[\[11\]](#)
- Filter the precipitate and wash the filter cake with 75 parts of a cold (5-10 °C) 25% brine solution.[\[11\]](#)
- For purification, add the wet cake to 330 parts of water and heat to 85-90 °C.[\[11\]](#)
- Add 4.4 parts of activated carbon to the hot solution and clarify by filtration after 15 minutes.[\[11\]](#)
- To the hot filtrate, add 95 parts of salt and stir for 10 minutes.[\[11\]](#)

- Cool the slurry to 15 °C, stir for an additional 15 minutes, and then filter to collect the purified product.[11]
- Wash the final cake with 30 parts of cold (5-10 °C) water and dry at 50 °C.[11]

This reaction provides a high yield of nearly pure 2-amino-**4,6-dimethylpyrimidine**, a key intermediate for the synthesis of various pharmaceutical and agrochemical compounds.[11][12][13]

## Visualization of Isomeric Relationships

The following diagram, generated using the DOT language, illustrates the logical relationship between the parent pyrimidine heterocycle and its four primary dimethyl-substituted isomers.



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*Positional isomerism of dimethylpyrimidine from the parent heterocycle.*

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